1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride
Overview
Description
1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C7H14ClN·HCl. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .
Preparation Methods
The synthesis of 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-chloro-1-methylethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding alcohols and amines.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the context of its use, such as in chemical reactions or biological studies .
Comparison with Similar Compounds
1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
- 1-(2-Bromo-1-methylethyl)pyrrolidine hydrochloride
- 1-(2-Iodo-1-methylethyl)pyrrolidine hydrochloride
- 1-(2-Fluoro-1-methylethyl)pyrrolidine hydrochloride
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The unique properties of this compound make it particularly useful in specific research and industrial contexts .
Properties
IUPAC Name |
1-(1-chloropropan-2-yl)pyrrolidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c1-7(6-8)9-4-2-3-5-9;/h7H,2-6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCAJUWPIJXRML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N1CCCC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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